Malonsäure

Übersicht

Beschreibung

It was first prepared in 1858 by the French chemist Victor Dessaignes through the oxidation of malic acid . Malonic acid is a white crystalline powder at room temperature and is soluble in water, ethanol, and diethyl ether . It is commonly found in some fruits and vegetables and has a significant role in biochemistry and industrial applications .

Wissenschaftliche Forschungsanwendungen

Malonic acid has a wide range of applications in scientific research:

Biology: Plays a role in the study of enzymatic reactions and metabolic pathways.

Medicine: Involved in the synthesis of vitamins B1 and B6, and other valuable compounds.

Industry: Used in the production of specialty polymers, resins, and as a flavor enhancer in food applications.

Wirkmechanismus

Target of Action

Malonic acid, also known as propanedioic acid, is a dicarboxylic acid . It primarily targets several enzymes and proteins, including Aspartate 1-decarboxylase , Proto-oncogene tyrosine-protein kinase Src , Sigma factor SigB regulation protein RsbQ , Putative cytochrome P450 , U1 small nuclear ribonucleoprotein A , Malonamidase E2 , and Acetyl transferase . These targets play crucial roles in various biochemical processes, including the respiratory electron transport chain, where malonic acid acts as a competitive inhibitor against succinate dehydrogenase .

Mode of Action

Malonic acid interacts with its targets by inhibiting their function. For instance, it acts as a competitive inhibitor against succinate dehydrogenase in the respiratory electron transport chain . This interaction results in changes in the metabolic processes of the organism, potentially leading to metabolic errors such as a deficiency of malonyl-CoA decarboxylase .

Biochemical Pathways

Malonic acid affects several biochemical pathways. It is involved in the cytoplasmic reductive tricarboxylic acid (rTCA) pathway , where it is converted to malonic semialdehyde and then to malonic acid . It also plays a role in the acetate-malonate pathway , contributing to the biosynthesis of fatty acids and other organic compounds . Additionally, malonic acid is part of the Shikimic-acid, Malonic-acid, Mevalonic-acid, and Methylerythritol-phosphate pathways , which are involved in the metabolism of secondary metabolites .

Pharmacokinetics

It is known that malonic acid exhibits wide tissue distribution, including uptake into the brain . It is cleared by both hepatic and renal excretion . The compound is quite stable, with minimal metabolism even after extended periods .

Result of Action

The action of malonic acid results in various molecular and cellular effects. For instance, it inhibits photosynthesis and destroys the structure of algal cells, leading to cell death . In humans, malonic acid’s inhibition of succinate dehydrogenase can lead to metabolic errors such as a deficiency of malonyl-CoA decarboxylase .

Action Environment

The action, efficacy, and stability of malonic acid can be influenced by environmental factors. For instance, it is highly soluble in water and oxygenated solvents , which can affect its distribution and action in the body. Additionally, the presence of other compounds and the pH of the environment can also influence the action of malonic acid .

Biochemische Analyse

Biochemical Properties

Malonic acid is a classic example of a competitive inhibitor of the enzyme succinate dehydrogenase, which is part of the respiratory electron transport chain . It binds to the active site of the enzyme without reacting, competing with the usual substrate succinate . This inhibition disrupts the Krebs cycle, a crucial metabolic pathway that provides energy in cells . Additionally, malonic acid is involved in the synthesis of malonyl-CoA, an important precursor in fatty acid biosynthesis .

Cellular Effects

Malonic acid has various effects on cellular processes. It has been shown to inhibit succinate dehydrogenase, leading to a disruption in the Krebs cycle and a decrease in cellular energy production . This inhibition can result in increased levels of reactive oxygen species (ROS) and oxidative stress . Malonic acid also affects cell signaling pathways, gene expression, and cellular metabolism by altering the balance of metabolic intermediates .

Molecular Mechanism

At the molecular level, malonic acid exerts its effects primarily through competitive inhibition of succinate dehydrogenase . By binding to the active site of the enzyme, it prevents the usual substrate, succinate, from binding and undergoing dehydrogenation . This inhibition disrupts the electron transport chain and reduces ATP production . Additionally, malonic acid can influence gene expression by altering the levels of metabolic intermediates and signaling molecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of malonic acid can change over time. Malonic acid is relatively unstable and can degrade into acetic acid and carbon dioxide when exposed to heat . In in vitro studies, malonic acid has been shown to cause long-term effects on cellular function, including increased oxidative stress and disruption of metabolic pathways . In in vivo studies, malonic acid can lead to developmental delays and cardiomyopathy in animal models with malonyl-CoA decarboxylase deficiency .

Dosage Effects in Animal Models

The effects of malonic acid vary with different dosages in animal models. At low doses, malonic acid can inhibit succinate dehydrogenase and disrupt the Krebs cycle without causing significant toxicity . At high doses, malonic acid can cause neurotoxicity, leading to neuronal depolarization and secondary excitotoxicity . These toxic effects are dose-dependent and can result in severe metabolic acidosis and cardiomyopathy .

Metabolic Pathways

Malonic acid is involved in several metabolic pathways. It is converted to malonyl-CoA by malonyl-CoA synthetase, which is then used in fatty acid biosynthesis . Malonic acid also acts as a competitive inhibitor of succinate dehydrogenase in the Krebs cycle, disrupting energy production in cells . Additionally, malonic acid can be produced through the fermentation of glucose and is involved in the synthesis of various organic compounds .

Transport and Distribution

Malonic acid is transported and distributed within cells and tissues through various mechanisms. It is highly soluble in water and can easily diffuse across cell membranes . Malonic acid can also be transported by specific transporters and binding proteins that facilitate its movement within cells . Once inside the cell, malonic acid can accumulate in specific compartments, such as the mitochondria, where it exerts its inhibitory effects on succinate dehydrogenase .

Subcellular Localization

The subcellular localization of malonic acid is primarily within the mitochondria, where it inhibits succinate dehydrogenase . This localization is facilitated by the presence of specific targeting signals and transporters that direct malonic acid to the mitochondria . Within the mitochondria, malonic acid can disrupt the electron transport chain and reduce ATP production, leading to increased oxidative stress and cellular dysfunction .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

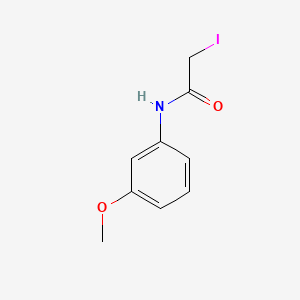

The classical preparation of malonic acid starts from chloroacetic acid. The process involves several steps:

- This sodium salt then reacts with sodium cyanide to form the sodium salt of cyanoacetic acid through nucleophilic substitution.

- The nitrile group in cyanoacetic acid is hydrolyzed with sodium hydroxide to produce sodium malonate.

- Finally, acidification of sodium malonate with sulfuric acid yields malonic acid .

Sodium carbonate: reacts with chloroacetic acid to produce the sodium salt.

Industrial Production Methods

Industrially, malonic acid is produced by the hydrolysis of dimethyl malonate or diethyl malonate . Another method involves the fermentation of glucose, which is considered a more environmentally friendly approach .

Analyse Chemischer Reaktionen

Types of Reactions

Malonic acid undergoes various chemical reactions typical of carboxylic acids:

Formation of amides, esters, and anhydrides: Malonic acid reacts with alcohols to form esters and with amines to form amides.

Halogenation: Reaction with sulfuryl chloride or bromine yields mono- or dihalogenated derivatives.

Condensation: Malonic acid condenses with urea to form barbituric acid, a precursor to various drugs.

Common Reagents and Conditions

Sulfuryl chloride or bromine: for halogenation.

Thionyl chloride or phosphorus pentachloride: for forming acyl chlorides.

Urea: for condensation reactions.

Major Products

Barbituric acid: Formed from the condensation with urea.

Cinnamic acid: Formed through Knoevenagel condensation with benzaldehyde.

Vergleich Mit ähnlichen Verbindungen

Malonic acid is similar to other dicarboxylic acids such as:

- Oxalic acid

- Succinic acid

- Fumaric acid

- Malondialdehyde

- Dimethyl malonate

Uniqueness

Malonic acid is unique due to its high reactivity of the central methylene group, which makes it a valuable reagent in organic synthesis . Its ability to form stable mono- and dianions also distinguishes it from other dicarboxylic acids .

Eigenschaften

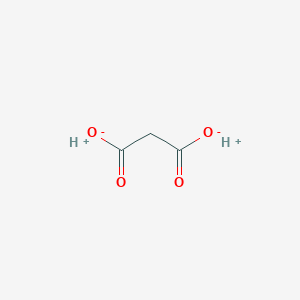

IUPAC Name |

propanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O4/c4-2(5)1-3(6)7/h1H2,(H,4,5)(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFOBLEOULBTSOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4O4, Array | |

| Record name | MALONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20581 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MALONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1085 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | malonic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Malonic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

141-95-7 (di-hydrochloride salt), 19455-76-6 (mono-calcium salt), 23549-97-5 (hydrochloride salt), 2757-18-8 (di-thallium salt), 926-71-6 (potassium salt) | |

| Record name | Malonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7021659 | |

| Record name | Propanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Malonic acid appears as white crystals or crystalline powder. Sublimes in vacuum. (NTP, 1992), White solid; [ICSC] White crystals; [Alfa Aesar MSDS], Solid, WHITE CRYSTALS. | |

| Record name | MALONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20581 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Malonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15355 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Malonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000691 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | MALONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1085 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

284 °F at 760 mmHg (decomposes) (NTP, 1992), Decomposes above 140 °C | |

| Record name | MALONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20581 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Malonic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8437 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), In water, 6.23X10+5 mg/L at 25 °C, In water, 7.66X10+5 mg/L at 20 °C (pH 1-10), EU Guideline Method A.6 (flask method), One gram dissolves in: 0.65 mL water, about 2 mL alcohol, 1.1 mL methanol, 3 mL propyl alcohol, 13 mL ether, 7 mL pyridine, 763.0 mg/mL, Solubility in water, g/100ml at 20 °C: 7.3 | |

| Record name | MALONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20581 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Malonic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02175 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Malonic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8437 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Malonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000691 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | MALONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1085 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.63 (NTP, 1992) - Denser than water; will sink, Density: 1.619 g/cu cm at 10 °C, 1.6 g/cm³ | |

| Record name | MALONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20581 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Malonic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8437 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MALONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1085 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0015 [mmHg], 2.7X10-6 mm Hg at 23 °C | |

| Record name | Malonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15355 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Malonic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8437 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystals, Crystalline powder, Colorless hygroscopic solid which sublimes in vacuum | |

CAS No. |

141-82-2 | |

| Record name | MALONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20581 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Malonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Malonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Malonic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02175 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | malonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8124 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Malonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.003 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MALONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KX7ZMG0MK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Malonic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8437 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Malonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000691 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | MALONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1085 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

276.1 °F (NTP, 1992), 135-137 °C, 135 °C | |

| Record name | MALONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20581 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Malonic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02175 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Malonic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8437 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Malonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000691 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula, weight, and key spectroscopic characteristics of malonic acid?

A1: Malonic acid, with the IUPAC name propanedioic acid, has the molecular formula C3H4O4 and a molecular weight of 104.06 g/mol. Spectroscopically, it is characterized by a strong carbonyl (C=O) stretching band in the infrared (IR) spectrum around 1700 cm-1. The 1H NMR spectrum in DMSO-d6 shows a singlet at 3.1 ppm for the methylene protons and a broad singlet at 12.3 ppm for the carboxylic protons. []

Q2: How does the structure of malonic acid influence its solubility in water?

A2: Malonic acid exhibits good solubility in water due to the presence of two carboxyl groups (-COOH) capable of forming hydrogen bonds with water molecules. []

Q3: Can malonic acid form hydrates, and if so, what implications does this have for atmospheric chemistry?

A4: Yes, malonic acid can form a hydrate, potentially with the formula C3H4O4·6H2O. This hydrate, observed through thermal analysis and IR spectroscopy, can form over a wide concentration range and significantly impact the physical properties and behavior of atmospheric aerosols. []

Q4: How does temperature affect the deliquescence relative humidity (DRH) of malonic acid?

A5: Humidity-controlled thermogravimetric analysis (HTGA) reveals that the DRH of malonic acid decreases with decreasing temperature. This highlights the importance of considering temperature variations when studying the hygroscopic properties of malonic acid in atmospheric models. []

Q5: What role does malonic acid play in the Belousov-Zhabotinsky (BZ) reaction?

A6: In the BZ reaction, malonic acid serves as an organic substrate that undergoes oxidation by bromate ions in the presence of a catalyst, typically cerium. This reaction is known for its oscillatory behavior, exhibiting periodic changes in the concentration of reactants and intermediates. Notably, malonyl radicals, formed during the oxidation of malonic acid, play a crucial role in the negative feedback loop of the BZ reaction. []

Q6: How have computational methods contributed to our understanding of malonic acid's interactions and properties?

A7: Molecular dynamics simulations have been instrumental in investigating the water adsorption around malonic acid aggregates, providing insights into its role in cloud condensation nuclei formation. These simulations have allowed researchers to construct phase diagrams for malonic acid-water systems, revealing different phases depending on temperature and water content. []

Q7: Can computational chemistry predict the tautomeric equilibrium of malonic acid in different environments?

A8: Yes, computational studies have confirmed the presence of the enol form of malonic acid and can be used to predict the relative stability of different tautomers in various environments. These findings are crucial for understanding the reactivity and behavior of malonic acid in different chemical and biological contexts. []

Q8: How do structural modifications of malonic acid, such as alkyl substitution, impact its chemical properties?

A9: Alkyl substitution on the central carbon atom of malonic acid can affect its physical and chemical properties. For instance, increasing the alkyl chain length generally leads to decreased water solubility and altered reactivity in decarboxylation reactions. []

Q9: How does the reactivity of malonic acid towards Mn(III) oxidation compare to its brominated derivatives?

A10: Studies have shown that malonic acid exhibits a higher reactivity towards Mn(III) oxidation compared to its brominated derivatives, bromomalonic acid, and dibromomalonic acid. This difference in reactivity is attributed to the electron-withdrawing nature of the bromine substituents, which decrease the electron density on the central carbon atom, making it less susceptible to oxidation. []

Q10: What analytical techniques are commonly employed for the detection and quantification of malonic acid?

A11: Gas chromatography-mass spectrometry (GC-MS) is a common technique for analyzing malonic acid, particularly in biological samples. High-performance liquid chromatography (HPLC) is also used, especially for studying reaction mixtures involving malonic acid. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2r)-2-[4-(3-Methylthiophen-2-yl)phenyl]propanoic acid](/img/structure/B1675852.png)

![4-[(7-Chloroquinolin-4-yl)amino]-2,6-bis(pyrrolidin-1-ylmethyl)phenol](/img/structure/B1675854.png)

![2-[2-chloro-4-({[2-(1H-indol-3-yl)ethyl]amino}methyl)-6-methoxyphenoxy]acetamide](/img/structure/B1675858.png)

![6-Chloro-2-cyclohexyl-3'-[3-(dimethylamino)propyl]spiro[2,3-dihydrochromene-4,5'-imidazolidine]-2',4'-dione](/img/structure/B1675861.png)

![7-(Azepan-1-yl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1675865.png)